2-(4-Bromophenyl)-3'-trifluoromethylacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

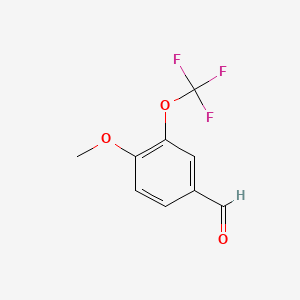

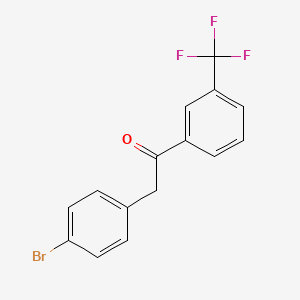

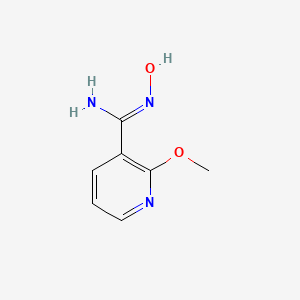

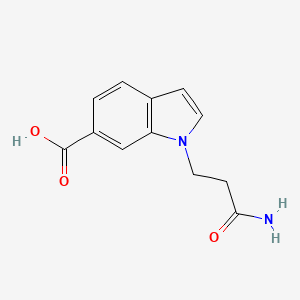

The compound “2-(4-Bromophenyl)-3’-trifluoromethylacetophenone” likely contains a bromophenyl group, a trifluoromethyl group, and an acetophenone group. These functional groups are common in organic chemistry and are often seen in various pharmaceuticals and synthetic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromophenyl and trifluoromethyl groups might undergo various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of bromine and fluorine atoms might affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Agents

- Application Summary : Compounds with a structure similar to 2-(4-Bromophenyl)-3’-trifluoromethylacetophenone have been studied for their potential as antimicrobial and antiproliferative agents .

- Methods : Synthesis of derivatives followed by in vitro evaluation using turbidimetric methods for antimicrobial activity and Sulforhodamine B (SRB) assay for anticancer activity .

- Results : Some derivatives showed promising results against bacterial and fungal species, as well as anticancer activity against human breast adenocarcinoma cancer cell lines .

Pharmaceutical Intermediates

- Application Summary : Such compounds can be used to produce other pharmaceutical agents or intermediates at controlled temperatures .

- Methods : Chemical synthesis involving specific temperature controls to ensure the correct formation of the desired product .

- Results : The production of intermediates like 4-bromo-phenol, which can be used in further pharmaceutical applications .

Molecular Docking Studies

- Application Summary : The compound’s derivatives can be used in molecular docking studies to predict the interaction with biological targets .

- Methods : Utilizing software like Schrodinger for molecular modelling to study the binding modes of compounds .

- Results : Compounds demonstrated good docking scores, indicating potential as lead compounds for drug design .

Synthesis of Heterocyclic Compounds

- Application Summary : The bromophenyl group is often used in the synthesis of heterocyclic compounds with various medicinal properties .

- Methods : Synthesis involving the incorporation of the bromophenyl group into larger, more complex molecules .

- Results : Creation of compounds with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

Cancer Research

- Application Summary : Derivatives of the compound may be used in the study of cancer treatment and understanding the mechanisms of malignancy .

- Methods : Research involving the synthesis of derivatives and testing their efficacy against cancer cell lines .

- Results : Some derivatives have shown activity against breast cancer cell lines, suggesting potential therapeutic applications .

Development of New Antimicrobial Agents

- Application Summary : With rising microbial resistance, new molecules like derivatives of 2-(4-Bromophenyl)-3’-trifluoromethylacetophenone are being explored for novel antimicrobial properties .

- Methods : Synthesis and pharmacological study of new derivatives to combat drug-resistant pathogens .

- Results : Identification of compounds with promising antimicrobial activity, which could lead to the development of new antimicrobial drugs .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-6-4-10(5-7-13)8-14(20)11-2-1-3-12(9-11)15(17,18)19/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNWUZHCJWRAIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642320 |

Source

|

| Record name | 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-3'-trifluoromethylacetophenone | |

CAS RN |

898784-25-3 |

Source

|

| Record name | 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)